4-phenyl-3,4-dihydroquinazolin-2(1H)-one
Description
Properties
CAS No. |
107289-02-1 |
|---|---|
Molecular Formula |
C14H12N2O |
Molecular Weight |
224.25788 |
Synonyms |
4-phenyl-3,4-dihydroquinazolin-2(1H)-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Pharmacological Profiles
- Anticancer Activity: The 4-phenyl derivative may induce apoptosis via mitochondrial membrane depolarization and ROS generation, similar to other dihydroquinazolinones (). Piperidinyl-substituted analogs (e.g., 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one) show enhanced selectivity for kinase targets, improving anticancer efficacy (). Chlorophenyl derivatives (e.g., 3-(3-chlorophenyl)-6,7-dimethyl-4-methylidene analog) exhibit cytotoxicity by activating apoptotic pathways ().
Antimicrobial Activity :
- Sulfanyl-substituted compounds (e.g., 3-(1-Phenylethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one) disrupt microbial membranes via ion-channel pore formation ().
- Methoxy groups (e.g., 6-Methoxy-3,4-dihydroquinazolin-2(1H)-one) enhance solubility and biofilm penetration ().
Receptor Modulation :
- Piperazinyl/piperidinyl derivatives (e.g., 7-piperazinyl-3,4-dihydroquinazolin-2(1H)-one) structurally resemble adoprazine, acting as D2 antagonists and 5-HT1A agonists ().
Chemical Reactivity
Oxidation/Reduction :
- The 3,4-dihydro core of this compound allows oxidation to quinazolin-2,4(1H,3H)-dione, unlike fully aromatic analogs ().
- Thioxo derivatives (e.g., 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one) exhibit distinct nucleophilic reactivity due to sulfur's polarizability ().
Substituent Effects :
- Electron-withdrawing groups (e.g., -Cl, -CF3) increase electrophilicity, enhancing enzyme inhibition ().
- Bulky substituents (e.g., phenylethyl) may sterically hinder receptor binding but improve selectivity ().
Data Tables
Table 2: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP |
|---|---|---|---|
| This compound | C14H12N2O | 224.26 | 2.19* |
| Quinazolin-2,4(1H,3H)-dione | C8H6N2O2 | 162.15 | 0.85 |
| 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one | C13H17N3O | 231.30 | 1.18 |
| 6-Methoxy-3,4-dihydroquinazolin-2(1H)-one | C9H10N2O2 | 178.19 | 1.56 |
*Estimated value based on analogs.
Table 3: Key Pharmacological Comparisons
| Compound Name | Target Pathway/Receptor | IC50/EC50 (μM) |
|---|---|---|
| This compound | PARP inhibition | 1.2* |
| 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one | D2 receptor antagonism | 0.8 |
| 6-Amino-3,4-dihydroquinazolin-2(1H)-one | EGFR kinase inhibition | 0.45 |
| 3-(1-Phenylethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one | Bacterial membrane disruption | 5.6 |
*Hypothetical value based on structural analogs ().
Preparation Methods
Reaction Conditions and Optimization
-
Catalyst : 10 mol% ZnO nanomicelles
-
Solvent : Water
-
Temperature : 70°C
-
Time : 1–2 hours
-
Yield : 99%
The catalyst facilitates a cyclocondensation mechanism, where the aldehyde undergoes nucleophilic attack by anthranilamide, followed by intramolecular cyclization. Key optimizations include catalyst loading and temperature, with higher ZnO concentrations reducing reaction time without compromising yield.
Advantages :
-
Solvent-free aqueous conditions align with green chemistry principles.
-
Catalyst recyclability (retains >95% efficiency after five cycles).
-
Broad functional group tolerance, including electron-withdrawing and donating substituents.
Cerium-Based Catalyst in Ethanol
A cerium(III) complex, [Ce(L-Pro)₂]₂(Oxa), enables efficient synthesis in ethanol under mild thermal conditions. This method highlights the role of Lewis acid catalysts in accelerating imine formation and cyclization.
Reaction Parameters
-
Catalyst : 5 mol% [Ce(L-Pro)₂]₂(Oxa)
-
Solvent : Ethanol
-
Temperature : 50–55°C
-
Time : 4–4.5 hours
-
Yield : 89%
The protocol was optimized through solvent screening, with ethanol outperforming dichloromethane, acetonitrile, and water. The catalyst’s Lewis acidity promotes activation of the aldehyde carbonyl group, enhancing reaction kinetics.
Table 1: Solvent Screening for Cerium-Catalyzed Synthesis
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| CH₂Cl₂ | RT | 54 |
| H₂O | 70 | 67 |
| EtOH | 50–55 | 89 |
Advantages :
-
Minimal catalyst loading (5 mol%).
-
Ethanol as a low-toxicity solvent.
-
Scalable with straightforward product isolation.
p-Sulfonic Acid Calixarene in Water at Room Temperature
p-Sulfonic acid calixarene (p-SAC) acts as a supramolecular catalyst for room-temperature synthesis in water. This method emphasizes atom economy and operational simplicity.
Procedure
-
Catalyst : 1 mol% p-SAC
-
Solvent : Water
-
Temperature : RT (25°C)
-
Time : 18 minutes
-
Yield : 94%
The reaction proceeds via a Brønsted acid-mediated pathway, where p-SAC stabilizes intermediates through hydrogen bonding. The E-factor (environmental impact metric) for this method is 0.15 kg waste/kg product, underscoring its sustainability.
Advantages :
-
Ultra-fast reaction time (<20 minutes).
-
No requirement for organic solvents.
-
High catalyst turnover number (TON > 100).
Microwave-Assisted Synthesis with Acetic Acid
Microwave irradiation significantly accelerates the synthesis, achieving near-quantitative yields within minutes. This approach is ideal for high-throughput applications.
Optimized Conditions
-
Catalyst : Glacial acetic acid (1 equiv)
-
Solvent : Solvent-free (neat conditions)
-
Microwave Power : 300 W
-
Time : 5 minutes
-
Yield : 93%
The microwave energy enhances molecular collisions, rapidly forming the imine intermediate and driving cyclization. Comparative studies show a 10-fold reduction in reaction time compared to conventional heating.
Advantages :
-
Energy-efficient and rapid.
-
Eliminates need for metal catalysts.
-
Compatible with diverse aldehydes.
Graphene Oxide (GO) Nanosheets and Oxone in Water
Graphene oxide nanosheets paired with Oxone (potassium peroxymonosulfate) enable oxidative cyclization in aqueous media. This method integrates nanocatalysis with green oxidation.
Key Details
-
Catalyst : GO nanosheets (25 mg) + Oxone (307 mg)
-
Solvent : Water
-
Temperature : 60°C
-
Time : 30–60 minutes
-
Yield : 87–92%
The GO nanosheets provide a high-surface-area platform for reactant adsorption, while Oxone facilitates dehydrogenation. The method is adaptable to electron-deficient and electron-rich aldehydes.
Table 2: Substrate Scope for GO/Oxone Method
| Aldehyde Substituent | Yield (%) |
|---|---|
| 4-NO₂ | 92 |
| 4-OMe | 89 |
| Phenyl | 87 |
Advantages :
-
Dual catalytic and oxidative roles.
-
Reusable catalyst (3 cycles with <10% activity loss).
-
Avoids toxic oxidants like DDQ or CAN.
Q & A
How can researchers optimize the synthesis of 4-phenyl-3,4-dihydroquinazolin-2(1H)-one to improve yield and scalability for lab-scale applications?
Methodological Answer:
- Cyclization Methods : React 2-aminobenzylamine with formic acid derivatives under reflux, yielding ~70–85% efficiency. Alternative routes involve reducing quinazolin-2,4(1H,3H)-dione with LiAlH4 or borane .
- Catalytic Carbonylation : Use selenium catalysts with TFBen (a stable CO source) for carbonylative synthesis from 1-(halomethyl)-2-nitrobenzenes and amines. This avoids toxic CO gas and achieves yields up to 92% under mild conditions .
- Optimization Tips : Adjust solvent polarity (e.g., ethanol vs. DMF), reaction time (2–24 hours), and stoichiometric ratios. Monitor purity via TLC and confirm structures with 1H/13C NMR .
What structural modifications enhance this compound's CDK5 inhibitory activity in neurodegenerative disease research?
Advanced Research Focus:
- Key Substituents : Introducing methyl or trifluoromethyl groups at the 3-position improves binding affinity to CDK5, as shown in X-ray crystallography studies of BRD4 bromodomain complexes .
- Bioisosteric Replacements : Replace the phenyl ring with heteroaromatic groups (e.g., pyridine) to enhance blood-brain barrier permeability. Derivatives with 6-chloro or 8-amino substitutions show 3–5× higher potency in ALS models .
- Methodology : Perform kinase inhibition assays (IC50) using recombinant CDK5/p25 and validate via molecular dynamics simulations to assess binding stability .
How should researchers address contradictory data in MAO inhibition studies of this compound derivatives?
Data Analysis Strategy:
- IC50 Variability : Weak MAO-A inhibition (IC50 >7.43 µM) is common, but cinnamoyl-substituted derivatives (e.g., 6b, 6g) show MAO-A IC50 <15 µM. Compare enzyme sources (recombinant vs. tissue-extracted) and substrate specificity (kynuramine vs. serotonin) .
- Structural Factors : N1-substitution (e.g., alkyl chains) reduces MAO-B affinity, while 3-methyl groups retain activity. Use HPLC to confirm purity and rule out byproduct interference .
- Statistical Validation : Employ sigmoidal dose-response curves (Fig. 5 in ) and repeat assays ≥3 times to minimize variability .
What experimental protocols are recommended for evaluating the anticancer mechanisms of this compound derivatives?
Experimental Design:
- Cellular Assays :
- Measure PARP suppression and γH2AX aggregation (DNA damage markers) via Western blotting in breast cancer cell lines (e.g., MCF-7) .
- Assess mitochondrial membrane depolarization using JC-1 dye and ROS generation via DCFH-DA fluorescence .
- In Vivo Models : Use xenograft mice treated with 8-amino-1-methyl derivatives (20 mg/kg, oral) and monitor tumor volume vs. controls. Validate toxicity via liver/kidney histopathology .
Which advanced characterization techniques resolve the stereochemical and crystallographic properties of this compound derivatives?
Technical Recommendations:
- X-Ray Crystallography : Resolve binding modes in protein complexes (e.g., BRD4 bromodomain at 1.52 Å resolution) to guide structure-based drug design .
- NMR Spectroscopy : Assign diastereotopic protons (e.g., methylene at δ 4.5 ppm) and confirm regiochemistry via NOESY in DMSO-d6 .
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ions (e.g., [M+H]+ m/z 265.1184 for C15H13N2O) and detect fragmentation patterns .
How can computational modeling predict the bioactivity of novel this compound analogs?
In Silico Approaches:
- Docking Studies : Use AutoDock Vina to simulate interactions with CDK5 (PDB: 4DON) or MAO-A (PDB: 2Z5X). Prioritize analogs with ΔG < -8 kcal/mol .
- QSAR Models : Train models on IC50 datasets (e.g., MAO inhibition) using descriptors like logP, polar surface area, and H-bond acceptors. Validate with leave-one-out cross-validation (R² >0.7) .
What mechanistic pathways link this compound derivatives to oxidative stress modulation?
Pathway Analysis:
- ROS Induction : Activate NADPH oxidase, increasing intracellular ROS (measured via DCFH-DA) by 2–3× in cancer cells. Co-treat with N-acetylcysteine to confirm ROS-dependent apoptosis .
- Mitochondrial Dysregulation : Inhibit Bcl-2 and activate Bax, leading to cytochrome c release. Confirm via caspase-3/7 activity assays and mitochondrial membrane potential (ΔΨm) measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
